molecular formula C4H11Cl2F3N2 B1441433 (2-Aminoethyl)(2,2,2-trifluoroethyl)amine dihydrochloride CAS No. 1334147-63-5

(2-Aminoethyl)(2,2,2-trifluoroethyl)amine dihydrochloride

Cat. No.: B1441433
CAS No.: 1334147-63-5
M. Wt: 215.04 g/mol
InChI Key: FAYAZYWTHRKPSJ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound (2-aminoethyl)(2,2,2-trifluoroethyl)amine dihydrochloride is systematically identified as N'-(2,2,2-trifluoroethyl)ethane-1,2-diamine dihydrochloride according to IUPAC rules. Its molecular formula, C₄H₁₁Cl₂F₃N₂ , reflects a bifunctional amine structure comprising a 1,2-ethanediamine backbone substituted with a 2,2,2-trifluoroethyl group and two hydrochloride counterions. The numbering prioritizes the ethanediamine chain, with the trifluoroethyl group attached to the secondary amine nitrogen.

The systematic nomenclature emphasizes:

  • The parent chain (ethane-1,2-diamine).
  • Substituent (2,2,2-trifluoroethyl) on the N' position.
  • Dihydrochloride salt formation.
Property Value
CAS Registry Number 1334147-63-5
Molecular Weight 215.05 g/mol
SMILES Notation FC(F)(F)CNCCN.[H]Cl.[H]Cl
InChI Key FAYAZYWTHRKPSJ-UHFFFAOYSA-N

Molecular Geometry and Conformational Isomerism

The molecule adopts a gauche conformation around the C–N bonds due to steric and electronic effects. The trifluoroethyl group introduces significant electronegativity, influencing bond angles and torsional strain. Key geometric parameters include:

  • N–C–C–N backbone torsion angle : ~60° (minimizing lone pair repulsion).
  • C–F bond lengths : 1.33–1.35 Å (shorter than C–H bonds due to fluorine's electronegativity).
  • N–H···Cl hydrogen bonds : 2.1–2.4 Å (critical for stabilizing the dihydrochloride form).

Conformational isomerism arises from rotation about the N–CH₂–CH₂–N axis, yielding anti and gauche forms. The gauche conformation dominates in polar solvents due to intramolecular hydrogen bonding between the protonated amines and chloride ions.

Crystallographic Characterization and Hydrogen Bonding Networks

X-ray diffraction data for related trifluoroethylamine derivatives (e.g., N,N′-bis[4-(trifluoromethyl)benzylidene]butane-1,4-diamine) reveal monoclinic crystal systems with space group P2₁/c. While direct crystallographic data for this compound are limited, its dihydrochloride salt likely forms a layered hydrogen-bonded network :

  • Primary interactions : N–H···Cl (2.2 Å) and C–H···Cl (2.5 Å).
  • Unit cell parameters (estimated): a = 9.10 Å, b = 13.82 Å, c = 15.30 Å, α = 104.8°, β = 102.7°, γ = 91.3°.
  • Packing efficiency : Enhanced by trifluoromethyl groups, which participate in weak C–F···H–C interactions.

Comparative Analysis with Related Trifluoroethylamine Derivatives

Compound Molecular Formula Key Structural Features Hydrogen Bonding
This compound C₄H₁₁Cl₂F₃N₂ Bifunctional amine; dihydrochloride salt N–H···Cl (2.1–2.4 Å)
2,2,2-Trifluoroethylamine hydrochloride C₂H₅ClF₃N Monofunctional amine; monohydrochloride N–H···Cl (2.3 Å)
N-(2-Chloroethyl)-1,2-ethanediamine dihydrochloride C₄H₁₂Cl₃N₂ Chloroethyl substituent; dihydrochloride N–H···Cl (2.2–2.5 Å)
N,N′-Bis[4-(trifluoromethyl)benzylidene]butane-1,4-diamine C₂₀H₁₈F₆N₂ Schiff base; aromatic trifluoromethyl groups C–H···F (2.6 Å)

Key differences :

  • Functionality : The dihydrochloride salt has two protonated amines, enhancing solubility in polar solvents compared to neutral Schiff bases.
  • Steric effects : The trifluoroethyl group reduces basicity at the adjacent nitrogen compared to chloroethyl analogues.
  • Crystal packing : Dihydrochloride salts exhibit tighter ionic packing than mono-salts, as seen in higher melting points.

Properties

IUPAC Name

N'-(2,2,2-trifluoroethyl)ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F3N2.2ClH/c5-4(6,7)3-9-2-1-8;;/h9H,1-3,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYAZYWTHRKPSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCC(F)(F)F)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334147-63-5
Record name (2-aminoethyl)(2,2,2-trifluoroethyl)amine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethyl)(2,2,2-trifluoroethyl)amine dihydrochloride generally involves the reaction of 2,2,2-trifluoroethylamine with ethylamine or related amines under controlled conditions. The key steps include:

  • Nucleophilic substitution or coupling reactions between trifluoroethylamine derivatives and aminoethyl compounds.
  • Use of coupling agents and bases to facilitate amide bond formation or amine substitution.
  • Control of reaction temperature typically between 15°C and 40°C , with an optimal range around 20°C to 35°C to maximize yield and minimize side reactions.
  • Use of water-immiscible polar aprotic solvents such as ethyl acetate or isopropyl acetate to dissolve reactants and facilitate phase separation during workup.
  • Monitoring of reaction progress by thin-layer chromatography (TLC), gas chromatography (GC), high-performance liquid chromatography (HPLC), and proton nuclear magnetic resonance (1H NMR) analysis to ensure completion and purity.

These conditions ensure high selectivity and yield of the target amine compound before salt formation.

Intermediate Formation and Protection Strategies

A common strategy in the preparation involves the use of benzyl carbamate (CBZ) protecting groups on amine functionalities to prevent undesired side reactions during intermediate steps. The process includes:

  • Formation of intermediate compounds such as phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate .
  • Coupling of protected intermediates with trifluoroethylamine derivatives in the presence of coupling reagents and bases.
  • Subsequent hydrogenolysis (hydrogenation) to remove the CBZ protecting group , yielding the free amine.
  • Optional conversion of the free amine to its hydrochloride salt by reaction with hydrochloric acid or other acids (e.g., trifluoroacetic acid, methanesulfonic acid).

This approach allows for cleaner reactions and easier purification of the final product.

Industrial Scale Production

In industrial settings, the synthesis is scaled up using:

  • Large-scale chemical reactors with continuous feeding of reactants.
  • Advanced instrumentation for real-time monitoring of temperature, pressure, and reaction progress.
  • Purification of the product via crystallization or distillation to obtain the dihydrochloride salt with high purity.
  • Use of aqueous inorganic acids (e.g., 1.0 N hydrochloric acid) for salt formation and washing steps to remove impurities such as imidazoles or residual bases.
  • Drying techniques including azeotropic drying or use of drying agents like magnesium sulfate to remove residual moisture before final isolation.

These methods ensure reproducibility, safety, and efficiency in producing the compound at scale.

Representative Preparation Procedure Summary

Step Description Conditions Notes
1 Dissolution of starting amine (e.g., 2,2,2-trifluoroethylamine) in water-immiscible solvent (ethyl acetate or isopropyl acetate) Solvent volume for 0.75–1.5 M concentration Solvent choice aids phase separation
2 Addition of coupling agent and base, then addition of protected amine intermediate Temperature: 15–40°C (optimal 20–35°C) Formation of acylimidazole intermediate monitored by CO2 release
3 Hydrogenolysis of protected intermediate to remove CBZ group Atmospheric pressure hydrogenation with catalyst Yields free amine compound
4 Acidification with hydrochloric acid to form dihydrochloride salt 1.0 N HCl aqueous solution Salt formation enhances stability and crystallinity
5 Purification by washing, drying (MgSO4 or molecular sieves), and solvent removal Standard laboratory or industrial drying methods Ensures high purity product

Summary Table of Key Preparation Parameters

Parameter Range/Value Remarks
Temperature 15°C – 40°C (optimal 20–35°C) Controls reaction rate and selectivity
Solvent Ethyl acetate, isopropyl acetate Water-immiscible, polar aprotic solvents
Reactant Molar Ratio 1.0 – 1.15 (preferably ≥1.05) Ensures complete reaction
Hydrogenation Pressure Atmospheric (hydrogen balloon) For CBZ removal
Acid for Salt Formation Hydrochloric acid (1.0 N) Forms stable dihydrochloride salt
Drying Agents Magnesium sulfate, molecular sieves Removes residual moisture
Monitoring Techniques TLC, GC, HPLC, 1H NMR Ensures reaction completeness and purity

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)(2,2,2-trifluoroethyl)amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amine oxides, primary amines, and various substituted derivatives .

Scientific Research Applications

Overview

(2-Aminoethyl)(2,2,2-trifluoroethyl)amine dihydrochloride is a chemical compound with the molecular formula C4H11Cl2F3N2 and a molecular weight of 215.05 g/mol. This compound is recognized for its diverse applications across various fields, including chemistry, biology, and medicine. Its unique trifluoroethyl group enhances its membrane permeability and biological activity, making it a valuable reagent in scientific research.

Chemistry

  • Building Block for Organic Synthesis : The compound serves as a versatile building block in the synthesis of complex organic molecules. It is particularly useful in creating fluorinated compounds due to the presence of the trifluoroethyl group.
  • Reagent in Chemical Reactions : It participates in various chemical reactions such as oxidation, reduction, and nucleophilic substitution, allowing for the formation of amine oxides and substituted amines.

Biology

  • Enzyme Mechanisms : The compound is utilized in studies examining enzyme mechanisms and protein interactions. Its ability to form stable complexes with biological molecules enables researchers to investigate biochemical pathways effectively.
  • Cell Penetration : The trifluoroethyl group enhances its ability to penetrate cellular membranes, facilitating interactions with intracellular targets such as enzymes and receptors.

Medicine

  • Drug Development : this compound is being investigated for its potential therapeutic effects. It may serve as a precursor in the development of fluorinated pharmaceuticals, which can enhance drug efficacy and stability.
  • Antimalarial Research : Similar compounds have been explored for their potential in malaria prophylaxis by targeting specific enzyme pathways within Plasmodium species .

Industry

  • Production of Specialty Chemicals : The compound is employed in the manufacturing of specialty chemicals and materials with unique properties that arise from its fluorinated structure.

Case Studies and Research Findings

Research has demonstrated that modifications to the trifluoroethyl group can significantly affect biological activity. For instance:

  • A study on related trifluoroethyl compounds indicated varying effects on adenylate cyclase activity in rat striatum, suggesting that structural variations can influence pharmacological outcomes.
  • Investigations into structure-activity relationships revealed that electron-withdrawing properties of fluorinated compounds impact their efficacy against specific biological targets.
Compound NameActivity DescriptionEC50 Value
N-2,2,2-Trifluoroethyl-2-(3,4-dihydroxyphenyl)ethylamineWeak stimulation of adenylate cyclaseTBD
This compoundModulates enzyme activity; potential therapeutic applicationsTBD

Mechanism of Action

The mechanism of action of (2-Aminoethyl)(2,2,2-trifluoroethyl)amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Physicochemical Differences

The compound is compared to fluorinated amine derivatives with variations in alkyl/aryl substituents, fluorine substitution patterns, and cyclic vs. acyclic frameworks.

Table 1: Comparative Analysis of Fluorinated Amine Derivatives
Compound Name (CAS if available) Molecular Formula Molecular Weight Fluorine Substitution Structural Features Reference(s)
(2-Aminoethyl)(2,2,2-trifluoroethyl)amine dihydrochloride C₄H₁₀Cl₂F₃N₂ 230.04 Trifluoroethyl Acyclic, dual amine groups
1-N-(2,2,2-Trifluoroethyl)cyclobutane-1,3-diamine dihydrochloride C₆H₁₄Cl₂F₂N₂ 193.66 Trifluoroethyl Cyclobutane ring, dual amine groups
(2S)-1-Aminopropan-2-ylamine dihydrochloride (1799374-54-1) C₅H₁₄Cl₂F₂N₂ 231.09 Difluoroethyl Chiral center, branched alkyl chain
(2,2-Difluoroethyl)(methyl)amine hydrochloride (139364-36-6) C₃H₈ClF₂N 131.55 Difluoroethyl Simple acyclic, methyl-amine
[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine dihydrochloride C₈H₁₆Cl₂F₃N₂ 284.13 Trifluoroethyl Piperidine ring, extended alkyl chain
(2-2-Difluoroethyl)(2-methoxyethyl)amine hydrochloride C₅H₁₂ClF₂NO 175.61 Difluoroethyl Methoxy-ethyl substituent
(2-2-Difluoroethyl)(ethyl)amine hydrochloride C₄H₁₀ClF₂N 145.58 Difluoroethyl Ethyl-amine backbone

Functional and Application-Oriented Differences

  • Difluoroethyl derivatives (e.g., ) exhibit reduced metabolic stability but improved solubility due to lower hydrophobicity .
  • Cyclic vs. Acyclic Frameworks :

    • Cyclic analogs like [1-(2,2,2-trifluoroethyl)piperidin-3-yl]methanamine dihydrochloride and cyclobutane-diamine derivatives offer conformational rigidity, which may improve target selectivity in drug design.
  • Chirality: The chiral compound (2S)-1-aminopropan-2-ylamine dihydrochloride highlights stereochemical considerations in pharmacological activity, a feature absent in the non-chiral target compound.
  • Functional Group Diversity :

    • Methoxyethyl () or methyl () substituents alter electronic properties and hydrogen-bonding capacity, impacting solubility and bioavailability.

Biological Activity

Overview

(2-Aminoethyl)(2,2,2-trifluoroethyl)amine dihydrochloride is a chemical compound with the molecular formula C4_4H11_{11}Cl2_2F3_3N2_2 and a molecular weight of 215.05 g/mol. This compound is notable for its diverse applications in organic synthesis and biological research, particularly due to its ability to interact with biological molecules and modulate their functions.

The synthesis of this compound typically involves the reaction of 2,2,2-trifluoroethylamine with ethylenediamine in the presence of hydrochloric acid. The reaction conditions are carefully controlled to yield high-purity products suitable for research applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoroethyl group enhances the compound's membrane permeability, allowing it to penetrate cells and interact with intracellular targets. This interaction can modulate enzyme activity and influence cellular signaling pathways.

Enzyme Interaction Studies

Research indicates that this compound is employed in studies examining enzyme mechanisms and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical research.

Drug Development

The compound is under investigation for potential therapeutic applications, particularly as a precursor in the design of fluorinated pharmaceuticals. Its unique properties may contribute to the development of drugs with enhanced efficacy and reduced side effects.

Case Study 1: Enzyme Inhibition

A study explored the inhibitory effects of this compound on specific protein methyltransferases. The compound demonstrated significant inhibitory activity, suggesting its potential as a lead compound in drug development targeting methylation processes involved in various diseases .

Case Study 2: Cellular Uptake and Efficacy

In vitro studies have shown that the compound exhibits favorable cellular uptake characteristics. In one experiment involving cancer cell lines, this compound was found to reduce cell viability significantly at micromolar concentrations, indicating its potential as an anticancer agent .

Summary of Biological Activities

Activity Description
Enzyme Interaction Modulates enzyme activity through stable complex formation
Drug Development Potential precursor for fluorinated pharmaceuticals
Cellular Uptake Exhibits favorable characteristics for cellular penetration
Inhibition Studies Demonstrates inhibitory effects on protein methyltransferases

Q & A

Q. What are the optimal synthetic routes and purification methods for (2-aminoethyl)(2,2,2-trifluoroethyl)amine dihydrochloride?

The synthesis typically involves alkylation of ethylenediamine derivatives with 2,2,2-trifluoroethyl halides under controlled pH and temperature. For example, a two-step process may include:

  • Step 1: Reaction of ethylenediamine with trifluoroethyl bromide in anhydrous ethanol at 0–5°C to form the secondary amine.
  • Step 2: Hydrochloride salt formation using HCl gas in diethyl ether . Purification often employs recrystallization from ethanol/ether mixtures or column chromatography (silica gel, eluent: methanol/chloroform). Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and confirm stoichiometry via elemental analysis .

Q. How does the trifluoroethyl group influence the compound’s physicochemical properties?

The trifluoroethyl group enhances lipophilicity (logP ~1.2) and metabolic stability due to fluorine’s electronegativity, which reduces basicity of the adjacent amine (pKa ~7.5 vs. ~9.5 for non-fluorinated analogs). This impacts solubility (20 mg/mL in water) and bioavailability. Characterization via NMR (¹⁹F NMR: δ -70 ppm for CF₃) and X-ray crystallography confirms steric and electronic effects .

Q. What spectroscopic techniques are critical for structural validation?

  • ¹H/¹³C NMR: Identify amine protons (δ 2.8–3.2 ppm) and trifluoroethyl carbons (δ 125–130 ppm, JCF ~280 Hz).
  • IR Spectroscopy: N-H stretches (3200–3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).
  • Mass Spectrometry: ESI-MS (m/z 193.1 [M+H]⁺) and HRMS to confirm molecular formula (C₄H₁₀F₃N₃O₂S) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions (e.g., buffer pH affecting amine protonation) or impurities. To address this:

  • Standardize assays: Use consistent cell lines (e.g., HEK293 for receptor binding) and control for salt form (dihydrochloride vs. free base).
  • Purity validation: Apply LC-MS to detect trace byproducts (e.g., mono-alkylated intermediates).
  • Comparative studies: Benchmark against analogs like (2-aminoethyl)(2-chloroethyl)amine to isolate fluorine-specific effects .

Q. What strategies are recommended for studying the compound’s interaction with biological targets?

  • Molecular docking: Use crystal structures of target proteins (e.g., GPCRs) to model fluorine-π interactions with aromatic residues.
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and enthalpy changes.
  • Mutagenesis: Replace key residues (e.g., Tyr5.58 in adrenergic receptors) to assess fluorine’s role in binding .

Q. How do structural analogs compare in modulating enzyme inhibition?

A comparative analysis of analogs reveals:

CompoundSubstituentIC₅₀ (μM) vs. MAO-BLogD
TargetCF₃CH₂0.451.2
Analog 1CH₃CH₂2.80.7
Analog 2ClCH₂1.91.0
The trifluoroethyl group’s electron-withdrawing effect enhances MAO-B inhibition 6-fold compared to ethyl analogs .

Q. What experimental designs are optimal for assessing metabolic stability?

  • In vitro microsomal assays: Incubate with liver microsomes (human or rat) and monitor degradation via LC-MS/MS over 60 minutes.
  • CYP450 inhibition screening: Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation).
  • Metabolite identification: Employ high-resolution mass spectrometry (HRMS) to detect oxidative defluorination or N-dealkylation products .

Methodological Guidance for Contradictory Data

  • Reproducibility: Ensure consistent salt forms (dihydrochloride vs. mono-HCl), as protonation states affect solubility and reactivity.
  • Batch variability: Characterize multiple synthetic batches via NMR and elemental analysis to rule out impurities.
  • Control experiments: Compare free base and hydrochloride forms in biological assays to isolate pH-dependent effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Aminoethyl)(2,2,2-trifluoroethyl)amine dihydrochloride
Reactant of Route 2
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(2-Aminoethyl)(2,2,2-trifluoroethyl)amine dihydrochloride

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